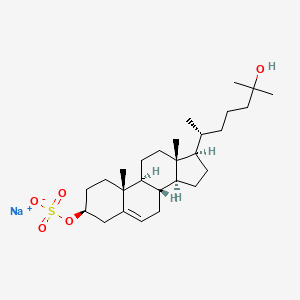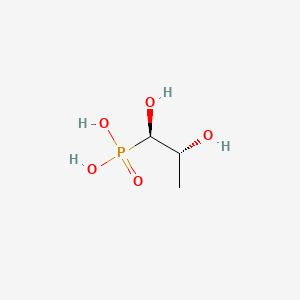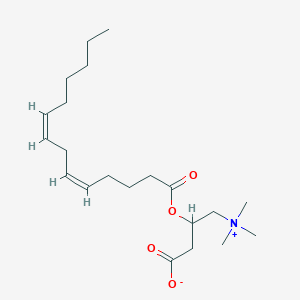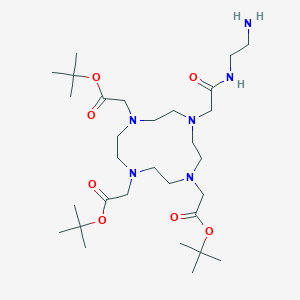
1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride is a chemical compound known for its applications in scientific research and as a synthetic intermediate. It is characterized by the presence of two 3,4,5-trimethoxybenzyl groups attached to a piperazine ring, with the compound existing as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride typically involves the reaction of 1,4-bis(3,4,5-trimethoxybenzyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent quality and yield.
Purification steps: such as recrystallization or chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and its potential as a pharmacological agent.
Medicine: Investigating its potential therapeutic applications, particularly in cardiovascular research.
Industry: Used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Inhibition of specific enzymes: involved in metabolic pathways.
Binding to receptors: that modulate cellular responses.
Pathways involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
- 1,4-Bis(3,4-dimethoxybenzyl)piperazine
- 1,4-Bis(3,4,5-trimethoxyphenyl)piperazine
Comparison: 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine Dihydrochloride is unique due to the presence of three methoxy groups on the benzyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility.
Properties
CAS No. |
1257-12-1 |
|---|---|
Molecular Formula |
C₂₄H₃₆Cl₂N₂O₆ |
Molecular Weight |
519.46 |
Synonyms |
1,4-Bis[(3,4,5-trimethoxyphenyl)methyl]piperazine Dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







